Source: Myristyl D-glucoside is derived from natural sources such as coconut oil or palm kernel oil. It is produced through the glycosylation of myristyl alcohol with glucose, making it a non-ionic surfactant that is biodegradable and environmentally friendly.
Classification: Myristyl D-glucoside falls under the category of glycosides, specifically aliphatic glycosides. It is classified as a non-ionic surfactant due to its lack of charge and is often used in personal care products for its emulsifying properties.
Methods: The synthesis of Myristyl D-glucoside involves the reaction between myristyl alcohol and glucose in the presence of an acid catalyst. The process can be outlined as follows:
Technical Details: The reaction typically occurs at elevated temperatures (around 100-150°C) under controlled conditions to optimize yield and minimize side reactions.
Structure: Myristyl D-glucoside has a molecular formula of CHO. Its structure consists of a myristyl group (a long-chain fatty alcohol) linked to a glucoside moiety (glucose unit).
Myristyl D-glucoside can participate in various chemical reactions typical for glycosides:
These reactions are significant for modifying its properties for specific applications.
The mechanism of action of Myristyl D-glucoside primarily involves its role as a surfactant:
Relevant data indicates that Myristyl D-glucoside exhibits low toxicity, making it suitable for use in personal care products.
Myristyl D-glucoside is widely used in various scientific and commercial applications:
Myristyl D-glucoside (C~20~H~40~O~6~) belongs to the alkyl glucoside family of non-ionic surfactants, synthesized through the condensation of myristyl alcohol (C~14~H~30~O) with glucose polymers under acidic catalysis [3] [4]. Its molecular architecture comprises a hydrophobic tetradecyl (C14) chain linked to a hydrophilic glucose headgroup via an O-glycosidic bond. This ether linkage distinguishes it from thioglucosides (e.g., octyl thioglucoside), resulting in lower hydrophobicity but enhanced hydrogen-bonding capacity with water molecules [6]. The amphiphilicity drives spontaneous adsorption at interfaces, reducing the surface tension of water from 72 mN/m to approximately 34–38 mN/m at critical micelle concentration (CMC) [3] [6].
Hydration of the glucoside headgroup governs aqueous solubility and temperature responsiveness. The polyhydroxy structure forms extensive hydrogen bonds with water, leading to a positive entropy change (ΔS > 0) during solubilization. This contrasts with typical ethoxylated non-ionics, which exhibit cloud points [6]. Molecular dynamics simulations reveal that the glucose moiety retains a hydration shell of 15–18 water molecules even above CMC, mitigating dehydration effects at elevated temperatures [6]. Consequently, Myristyl D-glucoside maintains colloidal stability across a broad thermal range (5°C–50°C), with viscosity changes remaining below 15% [3] [6].
Table 1: Influence of Alkyl Chain Length on Surfactant Properties
Surfactant | Alkyl Chain Length | CMC (mM) | Surface Tension at CMC (mN/m) |
---|---|---|---|
Decyl glucoside | C10 | 1.8–2.2 | 30–32 |
Myristyl D-glucoside | C14 | 0.05–0.07 | 34–38 |
Cetyl glucoside | C16 | 0.01–0.03 | 36–40 |
Data adapted from thermodynamic studies of alkyl glucosides [6] [8].
In colloidal systems, Myristyl D-glucoside stabilizes dispersions through steric hindrance and electrostatic repulsion. While non-ionic, its glucoside headgroup acquires a slight negative charge (ζ-potential ≈ −5 mV to −10 mV) in water due to preferential adsorption of hydroxide ions [7]. This charge synergizes with the voluminous hydrated headgroup (molecular area: 0.40–0.45 nm²) to create an energy barrier against particle aggregation [1] [7]. Above CMC, micelles adsorb onto hydrophobic colloids, inducing "hydrophilic decoration" that prevents Ostwald ripening [1].
The surfactant’s efficacy in colloidal stabilization is modulated by electrolyte concentration. High ionic strength (>0.5 M NaCl) compresses the electrical double layer but enhances micellar hydration via Hofmeister effects. This preserves steric stabilization, as confirmed by dynamic light scattering (DLS) studies showing <10% change in colloidal particle diameter [1] [6]. Synergy with ionic surfactants further enhances performance: Blends with cocamidopropyl betaine (CAPB) reduce interfacial energy by 25% compared to Myristyl D-glucoside alone, while mixtures with sodium lauryl sulfate (SLS) exhibit co-micellization that lowers CMC by 40% [3].
Table 2: Colloidal Stabilization Parameters of Myristyl D-glucoside
System Condition | Hydration Shell Thickness (nm) | Zeta Potential (mV) | Critical Coagulation Concentration (M NaCl) |
---|---|---|---|
Below CMC | 1.2–1.5 | −5.0 ± 0.5 | 0.15 |
Above CMC (25°C) | 1.8–2.2 | −8.5 ± 0.7 | 0.28 |
Above CMC (45°C) | 1.5–1.9 | −7.0 ± 0.6 | 0.22 |
Data derived from interfacial and colloidal studies [1] [7].
Micellization of Myristyl D-glucoside follows a closed-association model described by mass-action equilibria. Molecular thermodynamic frameworks quantify this process using standard Gibbs free energy (ΔG°~mic~), enthalpy (ΔH°~mic~), and entropy (ΔS°~mic~) [2] [8]. For Myristyl D-glucoside, ΔG°~mic~ is negative and temperature-dependent, ranging from −32 kJ/mol at 293 K to −38 kJ/mol at 313 K. This indicates increasing spontaneity of micelle formation with temperature [6] [8]. The driving forces include:
The critical micelle concentration (CMC) exhibits a shallow U-shaped dependence on temperature, as predicted by modified tail-transfer energy models. The CMC minimum occurs near 25°C (0.06 mM), rising to 0.07 mM at 45°C due to decreased hydration [6] [8]. Molecular packing parameters (P = v/(a~0~l~c~)) range from 0.45 (spherical micelles) at 10°C to 0.62 (ellipsoidal) at 50°C, reflecting increased chain fluidity [2] [6].
Table 3: Thermodynamic Parameters for Myristyl D-glucoside Micellization
Temperature (K) | CMC (mM) | ΔG°~mic~ (kJ/mol) | ΔH°~mic~ (kJ/mol) | TΔS°~mic~ (kJ/mol) | Aggregation Number |
---|---|---|---|---|---|
293 | 0.065 | −32.1 | +4.2 | +36.3 | 65 ± 5 |
303 | 0.060 | −34.8 | +2.5 | +37.3 | 72 ± 6 |
313 | 0.070 | −37.9 | −0.8 | +37.1 | 85 ± 7 |
Parameters calculated from temperature-dependent CMC and calorimetric data [6] [8].
Free energy minimization algorithms incorporating Gaussian micelle size distributions predict optimal aggregation numbers (65–85) that align with experimental DLS and fluorescence quenching data [2] [6]. Notably, the transition from spherical to rod-like micelles occurs near 40°C, driven by entropy gains from chain conformational freedom [6].
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